![molecular formula C13H13N3O3 B7468100 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine](/img/structure/B7468100.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine, also known as JNJ-31020028, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is primarily expressed in the brain. PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons, which are important signaling molecules involved in neurotransmission and synaptic plasticity. By inhibiting PDE10A, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine increases the levels of cAMP and cGMP, leading to improved neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of cAMP and cGMP in the brain, improve neurotransmission and synaptic plasticity, reduce neuroinflammation, and reduce neurodegeneration. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its selective inhibition of PDE10A, which allows for targeted modulation of neurotransmission and synaptic plasticity in the brain. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine. One direction is the development of more potent and selective PDE10A inhibitors that can be used in clinical settings. Another direction is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine's potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects and safety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine in humans.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine involves a series of chemical reactions, including the condensation of 4-methoxypyrimidine-2-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by reduction and amination steps. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function in animal models of schizophrenia.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-17-12-4-5-14-13(16-12)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXAJMYHODBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.